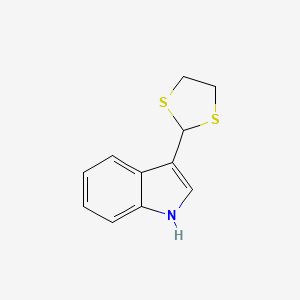

3-(1,3-dithiolan-2-yl)-1H-indole

Description

3-(1,3-Dithiolan-2-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a 1,3-dithiolane ring. The indole moiety is a privileged scaffold in medicinal chemistry due to its presence in biologically active natural products and pharmaceuticals, such as serotonin and mitomycin C derivatives . The 1,3-dithiolane group introduces sulfur-based electron-rich characteristics, which may enhance redox activity or modulate intermolecular interactions.

Properties

CAS No. |

36104-60-6 |

|---|---|

Molecular Formula |

C11H11NS2 |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

3-(1,3-dithiolan-2-yl)-1H-indole |

InChI |

InChI=1S/C11H11NS2/c1-2-4-10-8(3-1)9(7-12-10)11-13-5-6-14-11/h1-4,7,11-12H,5-6H2 |

InChI Key |

WRUCRCKOLBABNZ-UHFFFAOYSA-N |

SMILES |

C1CSC(S1)C2=CNC3=CC=CC=C32 |

Canonical SMILES |

C1CSC(S1)C2=CNC3=CC=CC=C32 |

Other CAS No. |

36104-60-6 |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of Indole

Indole undergoes formylation at the 3-position using the Vilsmeier-Haack reagent (POCl₃/DMF). This electrophilic substitution reaction proceeds via a reactive chloroiminium intermediate, yielding 1H-indole-3-carboxaldehyde. The reaction is typically conducted at 0–5°C under anhydrous conditions, achieving yields exceeding 85%.

Dithiolane Formation via 1,2-Ethanedithiol Protection

The aldehyde group of 1H-indole-3-carboxaldehyde is protected as a 1,3-dithiolane by reacting with 1,2-ethanedithiol in the presence of a Lewis acid catalyst. Boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) is commonly employed, facilitating the cyclocondensation through activation of the aldehyde. Mercury(II) oxide (HgO) may be added to scavenge water, driving the reaction to completion. This step typically proceeds at room temperature for 6–12 hours, yielding this compound in 70–90% purity.

Reaction Scheme

$$

\text{1H-Indole-3-carboxaldehyde} + \text{HSCH}2\text{CH}2\text{SH} \xrightarrow{\text{BF}3·\text{OEt}2, \text{HgO}} \text{this compound} + \text{H}_2\text{O}

$$

Direct Cyclization of 3-Acetylindole Derivatives

An alternative approach involves the sulfuration of 3-acetylindole precursors. While less common, this method leverages the reactivity of acetyl groups toward sulfur-containing reagents.

Lawesson’s Reagent-Mediated Sulfuration

3-Acetylindole reacts with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene under reflux. The reagent mediates the conversion of the acetyl group into a dithiolane via a thio-Claisen rearrangement. Yields for this method range from 50–65%, with byproducts arising from over-sulfuration or decomposition.

Reaction Conditions

- Solvent : Toluene

- Temperature : 110°C (reflux)

- Time : 8–10 hours

- Catalyst : None (reagent acts as both sulfur source and catalyst)

Oxidative Coupling of 3-Mercaptoindole

A niche method involves the oxidative dimerization of 3-mercaptoindole using iodine or sulfur monochloride (S₂Cl₂). This pathway forms the dithiolane ring through disulfide bond formation.

Iodine-Mediated Oxidation

3-Mercaptoindole is treated with iodine in dichloromethane at 0°C, leading to the formation of a disulfide intermediate. Subsequent cyclization under basic conditions (e.g., NaOH) yields the target compound. This method suffers from moderate yields (40–55%) due to competing polymerization.

Limitations

- Requires strict control of stoichiometry to avoid polysulfide byproducts.

- Limited substrate scope due to sensitivity of the indole ring to strong oxidants.

Comparative Analysis of Methods

The table below summarizes the advantages and drawbacks of each synthetic route:

| Method | Yield | Conditions | Byproducts | Scalability |

|---|---|---|---|---|

| Vilsmeier + Dithiolane | 70–90% | Mild, room temperature | Minimal | High |

| Lawesson’s Reagent | 50–65% | Reflux, anhydrous | Polysulfides | Moderate |

| Oxidative Coupling | 40–55% | Low temperature | Polymers, polysulfides | Low |

Mechanistic Insights and Optimization Strategies

Role of Lewis Acids in Dithiolane Formation

BF₃·OEt₂ activates the aldehyde carbonyl, enhancing nucleophilic attack by 1,2-ethanedithiol. Mercury oxide aids in dehydrating the hemithioacetal intermediate, shifting equilibrium toward product formation. Substituting BF₃ with HCl or H₂SO₄ reduces yields due to protonation of the indole nitrogen, deactivating the ring.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may lead to side reactions with sulfur nucleophiles. Toluene or dichloromethane is preferred for dithiolane protection due to inertness and ease of removal.

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-dithiolan-2-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the dithiolan ring to a dithiol or thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dithiols and thiols.

Substitution: Halogenated indoles, nitroindoles, and other substituted derivatives.

Scientific Research Applications

3-(1,3-dithiolan-2-yl)-1H-indole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-dithiolan-2-yl)-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce specific cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds:

3-(Methylthio)-1H-Indole Derivatives (e.g., 3y and 4y in )

- Structure : Methylthio (-SMe) substituent at the 3-position vs. the 1,3-dithiolane ring.

- Properties : Methylthio groups are less sterically bulky and lack the disulfide bond’s redox sensitivity. Regioisomer ratios (e.g., 3y:4y = 4.8:1) highlight positional selectivity challenges absent in dithiolane-substituted indoles .

3,3-Di(indolyl)oxindoles () Structure: Oxindole core with two indole substituents vs. a single dithiolane-substituted indole. Synthesis: Zn(OTf)₂-catalyzed coupling of isatins with indoles (yields up to 92%) .

Key Observations :

Electronic and Reactivity Profiles

- 1,3-Dithiolane vs. Methylthio: The dithiolane’s disulfide bond may participate in dynamic covalent chemistry, enabling applications in stimuli-responsive materials. Methylthio groups primarily act as electron donors .

- Oxindole vs. Indole: Oxindoles (e.g., 3,3-di(indolyl)oxindoles) exhibit planar amide bonds, enabling π-stacking interactions absent in non-oxidized indoles .

Q & A

Q. What are the most efficient synthetic routes for 3-(1,3-dithiolan-2-yl)-1H-indole?

- Methodological Answer : The compound can be synthesized via Pd- or Rh-mediated cross-coupling reactions using indole precursors, as demonstrated in methodologies for analogous 2-aryl-1H-indoles . Additionally, acid-catalyzed cyclization (e.g., p-toluenesulfonic acid, p-TSA) offers a rapid and scalable approach for structurally related indole derivatives, achieving high yields under mild conditions . Optimization of solvent systems (e.g., ethanol or DCM) and temperature control (60–80°C) is critical for minimizing side products.

Q. How is spectroscopic characterization applied to confirm the structure of this compound?

- Methodological Answer : Multi-technique validation is essential. - and -NMR are used to confirm proton environments and carbon frameworks, as shown for similar indole derivatives . X-ray crystallography provides definitive stereochemical evidence, particularly for resolving ambiguities in dithiolane ring conformation . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C-S stretching at ~650 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or crystal packing effects. For example, discrepancies in -NMR chemical shifts can be addressed by variable-temperature NMR to assess dynamic equilibria . Single-crystal X-ray diffraction is definitive for resolving stereochemical ambiguities, as applied to 2-phenyl-1H-indole derivatives . Computational tools (e.g., DFT calculations) can model electronic environments to predict and rationalize spectral anomalies .

Q. What strategies optimize reaction yields and selectivity in synthesizing derivatives of this compound?

- Methodological Answer : Catalyst selection is pivotal. For example, p-TSA enhances electrophilic substitution efficiency in indole systems, achieving >85% yield for 3,3-di(indolyl) derivatives . Transition-metal catalysts (e.g., Pd(OAc)) enable regioselective C-H functionalization, as seen in 2-arylindole syntheses . Solvent polarity (e.g., DMF vs. THF) and stoichiometric control of dithiolane precursors further modulate selectivity, reducing dimerization byproducts .

Q. How do structural modifications (e.g., dithiolane ring substitution) affect the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation. For instance, replacing the dithiolane ring with thiazole or piperidinyl groups alters hydrophobicity and hydrogen-bonding capacity, impacting receptor affinity . In vitro assays (e.g., enzyme inhibition or cell viability) paired with molecular docking (AutoDock Vina) can identify critical interactions, such as π-π stacking with aromatic residues in target proteins .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding modes and stability. For example, docking studies on 3-(piperidinyl)-1H-indole derivatives revealed enhanced 5-HT receptor agonism due to improved hydrogen bonding with Ser159 . DFT calculations (Gaussian 09) assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and redox behavior relevant to antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.